4-Bromo-3-fluorophenylzinc iodide
Overview
Description
4-Bromo-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C6H3BrFIZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
4-Bromo-3-fluorophenylzinc iodide can be synthesized through the reaction of 4-bromo-3-fluoroiodobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Bromo-3-fluoroiodobenzene+Zinc→4-Bromo-3-fluorophenylzinc iodide
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-3-fluorophenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile. Common reagents include halides, alkoxides, and amines.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the nature of the reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-Bromo-3-fluorophenylzinc iodide has several scientific research applications, including:
Organic Synthesis: It is used
Properties
IUPAC Name |
1-bromo-2-fluorobenzene-4-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLPPPGLRYYGTO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)Br.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFIZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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